molecular formula C11H6N2O3 B8696520 5-(2,2-Dicyanoethenyl)-2-hydroxybenzoic acid CAS No. 138851-30-6

5-(2,2-Dicyanoethenyl)-2-hydroxybenzoic acid

Cat. No. B8696520
M. Wt: 214.18 g/mol
InChI Key: KOCPWQGKNIYOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08097759B2

Procedure details

Malononitrile (132 mg, 2 mmol) was dissolved in ethanol (6 mL), and 5-formylsalicylic acid (332 mg, 2 mmol) was added. After cooling with ice bath, benzylamine (0.1 mL) was added and the mixture was stirred at room temperature for 2 hours. The separated yellow crystal was filtered and recrystallized (ethanol) to give the title compound (139.9 mg, 32.7%) as a light yellow solid.
Quantity
132 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
332 mg
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Yield
32.7%

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[CH:6]([C:8]1[CH:16]=[C:12]([C:13]([OH:15])=[O:14])[C:11]([OH:17])=[CH:10][CH:9]=1)=O.C(N)C1C=CC=CC=1>C(O)C>[C:3]([C:2]([C:1]#[N:5])=[CH:6][C:8]1[CH:9]=[CH:10][C:11]([OH:17])=[C:12]([CH:16]=1)[C:13]([OH:15])=[O:14])#[N:4]

Inputs

Step One
Name
Quantity
132 mg
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
332 mg
Type
reactant
Smiles
C(=O)C1=CC=C(C(C(=O)O)=C1)O
Step Three
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling with ice bath
FILTRATION
Type
FILTRATION
Details
The separated yellow crystal was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized (ethanol)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C(=CC=1C=CC(=C(C(=O)O)C1)O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 139.9 mg
YIELD: PERCENTYIELD 32.7%
YIELD: CALCULATEDPERCENTYIELD 32.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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